molecular formula C28H25N3O4S B2582839 2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE CAS No. 899760-57-7

2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B2582839
CAS No.: 899760-57-7
M. Wt: 499.59
InChI Key: NFWHLCWTZHQMEQ-UHFFFAOYSA-N
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Description

2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique chromeno-pyrimidine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogenated compounds, amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE apart from similar compounds is its unique chromeno-pyrimidine structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-34-21-14-12-18(13-15-21)26-30-27-22(16-19-8-7-11-23(33-2)25(19)35-27)28(31-26)36-17-24(32)29-20-9-5-4-6-10-20/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWHLCWTZHQMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=N2)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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